2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(methylcarbamoyl)acetamide oxalate
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Description
2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(methylcarbamoyl)acetamide oxalate is a useful research compound. Its molecular formula is C21H29N5O6 and its molecular weight is 447.492. The purity is usually 95%.
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Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets. They are key components to functional molecules that are used in a variety of everyday applications .
Mode of Action
The mode of action of imidazole derivatives can vary greatly depending on the specific compound and its targets. Some imidazole derivatives have been found to inhibit microtubule assembly formation .
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways. For example, some imidazole derivatives have been found to inhibit tubulin polymerization, affecting cell division .
Pharmacokinetics
The ADME properties of imidazole derivatives can vary greatly depending on the specific compound. Imidazoles in general are known to be highly soluble in water and other polar solvents .
Result of Action
The molecular and cellular effects of imidazole derivatives can vary greatly depending on the specific compound and its targets. For example, some imidazole derivatives have been found to have antiproliferative activity on selected human cancer cell lines .
Action Environment
The action, efficacy, and stability of imidazole derivatives can be influenced by a variety of environmental factors. For example, the pH of the environment can affect the ionization state of the imidazole ring, potentially affecting its interaction with its targets .
Properties
IUPAC Name |
2-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]-N-(methylcarbamoyl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2.C2H2O4/c1-13-8-16-17(9-14(13)2)24(12-21-16)10-15-4-6-23(7-5-15)11-18(25)22-19(26)20-3;3-1(4)2(5)6/h8-9,12,15H,4-7,10-11H2,1-3H3,(H2,20,22,25,26);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDZSPCDNSIHET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)CC(=O)NC(=O)NC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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